molecular formula C36H29N3O6 B613502 Fmoc-D-His(Fmoc)-OH CAS No. 200926-18-7

Fmoc-D-His(Fmoc)-OH

Cat. No. B613502
CAS RN: 200926-18-7
M. Wt: 599.64
InChI Key: WTBXFPFCUZKREB-MGBGTMOVSA-N
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Description

Fmoc-D-His(Fmoc)-OH is a compound that has gained significant interest in the scientific community due to its potential applications in various fields, including drug development, peptide synthesis, and biological research. This compound is a derivative of histidine, an amino acid that plays a crucial role in various biological processes. In

Mechanism of Action

Target of Action

Fmoc-D-His(Fmoc)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .

Mode of Action

The Fmoc group in Fmoc-D-His(Fmoc)-OH serves as a protective group for the amino acid during peptide synthesis . It prevents unwanted reactions from occurring at the amino group of the amino acid. The Fmoc group is removed in a deprotection step, allowing the amino acid to react with the next amino acid in the sequence .

Biochemical Pathways

Fmoc-D-His(Fmoc)-OH is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which link amino acids together to form peptides. The specific effects on downstream pathways would depend on the sequence of the peptide being synthesized.

Pharmacokinetics

The pharmacokinetics of Fmoc-D-His(Fmoc)-OH would largely depend on the properties of the peptide it is incorporated into. As a building block in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be determined by the final peptide product .

Result of Action

The result of the action of Fmoc-D-His(Fmoc)-OH is the successful incorporation of the D-His amino acid into a peptide chain . This can have various molecular and cellular effects depending on the function of the synthesized peptide.

Action Environment

The action of Fmoc-D-His(Fmoc)-OH can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the choice of solvent can also have a significant impact on the reaction .

Advantages and Limitations for Lab Experiments

One of the main advantages of Fmoc-D-His(Fmoc)-OH is its ability to protect the histidine residue during peptide synthesis. This protection is crucial in maintaining the biological activity of the peptide. Additionally, Fmoc-D-His(Fmoc)-OH can enhance the biological activity of peptides, making it a valuable tool in drug development and biological research. However, the synthesis of Fmoc-D-His(Fmoc)-OH can be challenging, and the compound is relatively expensive, limiting its widespread use.

Future Directions

There are several future directions for the research on Fmoc-D-His(Fmoc)-OH. One potential area of research is the development of new antimicrobial agents using Fmoc-D-His(Fmoc)-OH as a starting point. Additionally, the modification of histidine residues in proteins using Fmoc-D-His(Fmoc)-OH could lead to the development of new therapeutics for various diseases. Finally, the synthesis of Fmoc-D-His(Fmoc)-OH could be optimized to reduce the cost and increase the yield, making it more accessible to researchers.
Conclusion:
Fmoc-D-His(Fmoc)-OH is a compound that has gained significant interest in the scientific community due to its potential applications in various fields, including drug development, peptide synthesis, and biological research. This compound can protect the histidine residue during peptide synthesis, enhance the biological activity of peptides, and has antimicrobial activity. While the synthesis of Fmoc-D-His(Fmoc)-OH can be challenging and expensive, its potential applications make it a valuable tool for researchers. Future research on Fmoc-D-His(Fmoc)-OH could lead to the development of new therapeutics for various diseases and the optimization of the synthesis process to reduce cost and increase yield.

Synthesis Methods

The synthesis of Fmoc-D-His(Fmoc)-OH involves the protection of the histidine amino acid with a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is then deprotected, and the histidine residue is again protected with an Fmoc group. This process is repeated until the desired length of the peptide chain is achieved. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.

Scientific Research Applications

Fmoc-D-His(Fmoc)-OH has several scientific research applications. It is commonly used in peptide synthesis due to its ability to protect the histidine residue during the synthesis process. This compound is also used in drug development as it can be incorporated into peptides to enhance their biological activity. Additionally, Fmoc-D-His(Fmoc)-OH has been used in biological research to study the role of histidine residues in protein-protein interactions.

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBXFPFCUZKREB-MGBGTMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679580
Record name N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-His(Fmoc)-OH

CAS RN

200926-18-7
Record name N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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